Nizofenone fumarate
Overview
Description
Nizofenone fumarate is a neuroprotective compound known for its ability to protect neurons from death following cerebral anoxia, which is the interruption of oxygen supply to the brain. This compound is particularly useful in the treatment of acute neurological conditions such as stroke. This compound ameliorates various pathophysiologic events during ischemia, such as adenosine triphosphate depletion, lactate accumulation, glutamate release, free fatty acid liberation, edema, and neuronal degeneration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nizofenone fumarate is synthesized using 2-bromo (or chloro)-5-nitrobenzoate and 2-(N, N-diethyl)methylimidazole as starting materials. The synthesis involves several steps including substitution, hydrolysis, acylation, and a Friedel-Crafts reaction . The final product is obtained by reacting synthesized nizofenone with fumaric acid .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The synthesized product is then refined and purified to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Nizofenone fumarate undergoes various chemical reactions including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
Nizofenone fumarate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Studied for its neuroprotective properties and its effects on cellular metabolism.
Medicine: Used in the treatment of acute neurological conditions such as stroke and subarachnoid hemorrhage. .
Industry: Used in the development of neuroprotective drugs and in research on cerebral ischemia and hypoxia.
Mechanism of Action
Nizofenone fumarate exerts its effects by protecting neurons from death following cerebral anoxia. It blocks ischemia-induced excessive glutamate release, inhibits oxygen radical-induced lipid peroxidation, and ameliorates various pathophysiologic events during ischemia. The molecular targets include prostacyclin synthesis and peroxidative disintegration of mitochondria .
Comparison with Similar Compounds
Similar Compounds
- Ekonal
- Midafenone
- Y-9179
Uniqueness
Nizofenone fumarate is unique due to its potent cerebroprotective effects demonstrated in various experimental models of cerebral hypoxia, ischemia, ischemia-reperfusion, and infarction. Its ability to block ischemia-induced excessive glutamate release and inhibit oxygen radical-induced lipid peroxidation sets it apart from other similar compounds .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;(2-chlorophenyl)-[2-[2-(diethylaminomethyl)imidazol-1-yl]-5-nitrophenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3.C4H4O4/c1-3-24(4-2)14-20-23-11-12-25(20)19-10-9-15(26(28)29)13-17(19)21(27)16-7-5-6-8-18(16)22;5-3(6)1-2-4(7)8/h5-13H,3-4,14H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQAUUIBFFFOOV-WLHGVMLRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=NC=CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3Cl.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
54533-85-6 (Parent) | |
Record name | Nizofenone fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048637 | |
Record name | Nizofenone fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
528.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54533-86-7, 93929-95-4 | |
Record name | Methanone, (2-chlorophenyl)[2-[2-[(diethylamino)methyl]-1H-imidazol-1-yl]-5-nitrophenyl]-, (2E)-2-butenedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54533-86-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nizofenone fumarate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054533867 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC315856 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nizofenone fumarate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5048637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NIZOFENONE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I1Z517Z3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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